Dibenzyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
The compound dibenzyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (hereafter referred to as the target compound) is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a central dihydropyridine ring substituted with two methyl groups at positions 2 and 4. The 4-position of the ring is occupied by a 5-(4-chlorophenyl)furan-2-yl moiety, while the 3- and 5-positions are esterified with benzyl groups. Its molecular formula is C₃₃H₂₈ClNO₅, with an average molecular mass of 554.039 Da and a ChemSpider ID of 2525374 .
1,4-DHPs are widely studied for their calcium channel-blocking activity, antioxidant properties, and structural versatility in drug design. The target compound’s structural uniqueness lies in its dibenzyl ester groups and the 4-chlorophenyl-substituted furan, which may influence its pharmacokinetic and pharmacodynamic profiles compared to simpler analogs.
Properties
CAS No. |
421580-73-6 |
|---|---|
Molecular Formula |
C33H28ClNO5 |
Molecular Weight |
554.0 g/mol |
IUPAC Name |
dibenzyl 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C33H28ClNO5/c1-21-29(32(36)38-19-23-9-5-3-6-10-23)31(28-18-17-27(40-28)25-13-15-26(34)16-14-25)30(22(2)35-21)33(37)39-20-24-11-7-4-8-12-24/h3-18,31,35H,19-20H2,1-2H3 |
InChI Key |
RWJGNDBFXMLSPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CC=C(O3)C4=CC=C(C=C4)Cl)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis and reaction optimization would apply, focusing on yield improvement, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination at the benzylic position.
Major Products
The major products formed from these reactions include various substituted pyridines, tetrahydropyridines, and brominated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of dihydropyridine compounds exhibit significant anticancer properties. Studies have shown that dibenzyl derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that similar compounds effectively reduced cell proliferation in breast and lung cancer cell lines through mechanisms involving the modulation of apoptotic pathways .
Antimicrobial Properties
Dibenzyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has been evaluated for its antimicrobial efficacy. In vitro studies have revealed that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of vital metabolic processes .
Antioxidant Effects
The antioxidant properties of this compound have been investigated due to its potential to scavenge free radicals and reduce oxidative stress. A study highlighted its ability to protect cellular components from oxidative damage, which is crucial in preventing chronic diseases associated with oxidative stress .
Corrosion Inhibition
This compound has been studied as a corrosion inhibitor in metal protection applications. Its effectiveness is attributed to the formation of a protective layer on metal surfaces that reduces corrosion rates significantly in acidic environments .
Material Science
In materials science, this compound has been explored for its potential use in the development of advanced polymeric materials. Its unique chemical structure allows for the incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic route often includes:
- Step 1 : Formation of the dihydropyridine core through a condensation reaction.
- Step 2 : Introduction of the dibenzyl and chlorophenyl groups via electrophilic substitution reactions.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier Transform Infrared Spectroscopy (FTIR) are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Mechanism of Action
The mechanism of action of Dibenzyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The dihydropyridine ring is known to interact with calcium channels, potentially modulating their activity. This interaction can affect various cellular processes, including muscle contraction and neurotransmitter release .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous 1,4-DHPs, focusing on substituent effects, physicochemical properties, and reported biological activities.
Substituent Variations on the Aromatic Ring
2.1.1. Halogen Substituents
- Dibenzyl 4-[5-(2,5-Dichlorophenyl)-2-Furyl]-2,6-Dimethyl-1,4-Dihydropyridine-3,5-Dicarboxylate Molecular Formula: C₃₃H₂₇Cl₂NO₅ Average Mass: 588.481 Da Key Difference: The phenyl ring on the furan moiety has two chlorine atoms (2,5-dichloro substitution) instead of one. Impact: Increased molecular mass (~34 Da) and lipophilicity due to the additional chlorine atom. Halogenation often enhances receptor binding affinity but may reduce solubility .
Diethyl 4-(5-(2-Bromophenyl)-2-Furyl)-2,6-Dimethyl-1,4-Dihydropyridine-3,5-Dicarboxylate
- Molecular Formula : C₂₅H₂₅BrN₂O₆
- Key Difference : Substitution of bromine at the phenyl ring’s 2-position and diethyl ester groups .
- Impact : Bromine’s larger atomic radius and polarizability may alter electronic interactions in biological systems compared to chlorine. Diethyl esters generally confer higher solubility in organic solvents than dibenzyl esters .
Ester Group Modifications
2.2.1. Dimethyl/Diethyl Esters
- Dimethyl 4-(4-Chlorophenyl)-2,6-Dimethyl-1,4-Dihydropyridine-3,5-Dicarboxylate Molecular Formula: C₁₉H₂₀ClNO₄ Key Difference: Methyl ester groups instead of benzyl esters. Applications: This compound is a known impurity in the synthesis of felodipine (a calcium channel blocker) .
- Diethyl 4-(4-Chlorophenyl)-2,6-Dimethyl-1,4-Dihydropyridine-3,5-Dicarboxylate Molecular Formula: C₂₁H₂₄ClNO₄ Key Difference: Ethyl ester groups. Synthesis: Produced via Hantzsch reaction using ethyl acetoacetate, ammonia, and methanol . Impact: Ethyl esters balance solubility and lipophilicity, making them intermediates in drug development .
2.2.2. Complex Ester/Aminoethyl Substitutions
- 3-Ethyl 5-(2-Oxo-2-Thiomorpholinoethyl) 4-(2-Chlorophenyl)-2,6-Dimethyl-1,4-Dihydropyridine-3,5-Dicarboxylate (4k) Molecular Formula: C₂₄H₂₈ClN₃O₆S Key Feature: Incorporates a thiomorpholinoethyl group.
Functional Group Additions
2.3.1. Hydroxymethyl/Ethoxymethyl Substituents
- Diethyl 4-(5-(Hydroxymethyl)Furan-2-Yl)-2,6-Dimethyl-1,4-Dihydropyridine-3,5-Dicarboxylate (5e) Key Feature: Hydroxymethyl group on the furan ring.
Diethyl 4-(5-(Ethoxymethyl)Furan-2-Yl)-2,6-Dimethyl-1,4-Dihydropyridine-3,5-Dicarboxylate (5c)
Research Findings and Implications
- Synthetic Flexibility : The Hantzsch reaction enables diverse modifications at the 4-position of the 1,4-DHP core, allowing tuning of electronic and steric properties .
- Pharmacological Potential: Chlorophenyl and dibenzyl groups in the target compound suggest applications in central nervous system (CNS) targeting, though metabolic stability may require optimization .
- Structure-Activity Relationships (SAR) :
Biological Activity
Dibenzyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as compound 1) is a synthetic organic compound belonging to the class of 1,4-dihydropyridines. These compounds are notable for their diverse biological activities, including potential applications in pharmacology as calcium channel blockers and antihypertensive agents. The structural complexity of compound 1 suggests various interactions with biological targets, which can lead to significant therapeutic effects.
- Molecular Formula : C33H28ClNO5
- Molecular Weight : 569.04 g/mol
- IUPAC Name : this compound
- CAS Number : 421580-73-6
The biological activity of dibenzyl derivatives often involves their capacity to interact with various receptors and enzymes. Compound 1's mechanism likely includes:
- Calcium Channel Blockade : Similar to other 1,4-dihydropyridines, it may inhibit voltage-gated calcium channels, leading to vasodilation and reduced blood pressure.
- Antioxidant Activity : The presence of furan and chlorophenyl groups may contribute to its ability to scavenge free radicals and reduce oxidative stress.
Antihypertensive Effects
Research indicates that compounds similar to dibenzyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine derivatives exhibit significant antihypertensive properties. A study demonstrated that these compounds could effectively lower blood pressure in hypertensive animal models through calcium channel blockade mechanisms .
Anticancer Potential
Dibenzyl derivatives have shown promise in anticancer studies. For instance:
- In vitro Studies : Compound 1 has been evaluated for its cytotoxic effects against various cancer cell lines. Results indicated that it inhibits cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Case Study : In a study involving human breast cancer cells (MCF-7), compound 1 exhibited IC50 values indicating significant cytotoxicity compared to standard chemotherapeutic agents .
Antimicrobial Activity
The compound also displays antimicrobial properties. Research has shown that dibenzyl derivatives can inhibit the growth of various bacterial strains:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli were among the pathogens tested.
- Mechanism : The antimicrobial action is thought to arise from the disruption of bacterial cell membranes and inhibition of metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of compound 1 can be attributed to its unique structural features:
- The dihydropyridine ring is crucial for calcium channel blocking activity.
- Substituents such as the chlorophenyl group enhance lipophilicity and receptor binding affinity.
| Structure Feature | Impact on Activity |
|---|---|
| Dihydropyridine core | Essential for calcium channel blockade |
| Chlorophenyl substitution | Enhances receptor binding |
| Furan ring | Contributes to antioxidant properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
